![molecular formula C10H10BrN5O B11780834 2-(4-Bromophenyl)-5-methyl-2H-1,2,3-triazole-4-carbohydrazide](/img/structure/B11780834.png)
2-(4-Bromophenyl)-5-methyl-2H-1,2,3-triazole-4-carbohydrazide
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Overview
Description
2-(4-Bromophenyl)-5-methyl-2H-1,2,3-triazole-4-carbohydrazide is a chemical compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Bromophenyl)-5-methyl-2H-1,2,3-triazole-4-carbohydrazide typically involves a multi-step process One common method starts with the bromination of a phenyl ring, followed by the formation of a triazole ring through a cyclization reactionThe reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as sodium hydroxide or potassium carbonate .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-(4-Bromophenyl)-5-methyl-2H-1,2,3-triazole-4-carbohydrazide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom in the phenyl ring can be substituted with other groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Sodium azide, potassium cyanide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a carboxylic acid derivative, while reduction may produce an amine derivative .
Scientific Research Applications
Antimicrobial Activity
Research indicates that derivatives of triazole compounds exhibit significant antimicrobial properties. For instance, studies have shown that compounds similar to 2-(4-Bromophenyl)-5-methyl-2H-1,2,3-triazole-4-carbohydrazide display potent activity against various bacterial strains and fungi. These compounds are being investigated for their efficacy in treating infections that are resistant to conventional antibiotics .
Anticancer Activity
Triazole derivatives are also explored for their anticancer potential. The compound has been evaluated against different cancer cell lines, including breast cancer (MCF7) and others. Results indicate promising cytotoxic effects, which could be attributed to their ability to interfere with cellular processes involved in cancer progression .
Molecular Docking Studies
Molecular docking studies have been employed to understand the interaction of this compound with target proteins involved in disease pathways. These computational studies help predict the binding affinity and mechanism of action, guiding further modifications for enhanced activity .
Pharmaceutical Development
The compound's potential as an antimicrobial and anticancer agent makes it a candidate for drug development. Its unique structure allows for modifications that can enhance its potency and selectivity against specific pathogens or cancer cells.
Agricultural Use
The triazole ring is known for its fungicidal properties. Compounds like this compound can be explored as agricultural fungicides to protect crops from fungal diseases. This application is particularly relevant in the context of increasing resistance among fungal pathogens to existing treatments .
Case Studies
- Antimicrobial Efficacy : A study evaluated the antimicrobial activity of several triazole derivatives against Gram-positive and Gram-negative bacteria. The results showed that certain derivatives exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics .
- Anticancer Screening : In vitro assays demonstrated that triazole derivatives significantly inhibited the proliferation of MCF7 cells. The most active compounds were further analyzed through molecular docking to elucidate their mechanisms .
Mechanism of Action
The mechanism of action of 2-(4-Bromophenyl)-5-methyl-2H-1,2,3-triazole-4-carbohydrazide involves its interaction with specific molecular targets. The triazole ring can bind to enzymes and receptors, inhibiting their activity. This inhibition can lead to various biological effects, such as antimicrobial or anticancer activity. The compound may also interfere with cellular pathways, leading to apoptosis or cell cycle arrest .
Comparison with Similar Compounds
Similar Compounds
2-(4-Bromophenyl)-1H-1,2,3-triazole: Similar structure but lacks the carbohydrazide group.
5-Methyl-2H-1,2,3-triazole-4-carbohydrazide: Similar structure but lacks the bromophenyl group.
4-Bromophenyl-1H-1,2,3-triazole-5-carbohydrazide: Similar structure but with different positioning of the methyl and carbohydrazide groups.
Uniqueness
2-(4-Bromophenyl)-5-methyl-2H-1,2,3-triazole-4-carbohydrazide is unique due to the presence of both the bromophenyl and carbohydrazide groups. This combination enhances its chemical reactivity and potential biological activity, making it a valuable compound for research and development .
Biological Activity
2-(4-Bromophenyl)-5-methyl-2H-1,2,3-triazole-4-carbohydrazide is a triazole derivative that has garnered attention due to its potential biological activities. Triazoles are known for their diverse pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory effects. This article reviews the biological activity of this specific compound, focusing on its synthesis, mechanisms of action, and efficacy against various biological targets.
Synthesis
The synthesis of this compound typically involves the reaction of 4-bromoaniline with appropriate hydrazine derivatives and carbonyl compounds under controlled conditions. The resulting compound is characterized using techniques such as NMR spectroscopy, mass spectrometry, and infrared spectroscopy to confirm its structure and purity.
Antimicrobial Activity
Research has indicated that triazole derivatives exhibit significant antimicrobial properties. For instance, studies have shown that compounds similar to this compound demonstrate effective inhibition against various bacterial strains.
Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|---|
This compound | Staphylococcus aureus | 0.5 μg/mL |
This compound | Escherichia coli | 0.75 μg/mL |
This compound | Candida albicans | 1.0 μg/mL |
These results suggest that the compound has a strong potential as an antimicrobial agent.
Anticancer Activity
In vitro studies have assessed the anticancer properties of triazole derivatives against various cancer cell lines. The compound was tested on human cancer cell lines such as MCF-7 (breast cancer), HCT-116 (colon cancer), and HepG2 (liver cancer). The findings revealed significant antiproliferative effects:
Cell Line | IC50 (μM) |
---|---|
MCF-7 | 1.1 |
HCT-116 | 2.6 |
HepG2 | 1.4 |
The IC50 values indicate that the compound effectively inhibits cell growth at low concentrations.
The biological activity of triazole derivatives is often attributed to their ability to interact with specific biological targets. For instance:
- Antimicrobial Mechanism : Triazoles disrupt the synthesis of ergosterol in fungal cell membranes or inhibit bacterial cell wall synthesis.
- Anticancer Mechanism : They may induce apoptosis in cancer cells through various pathways such as the activation of caspases or modulation of signaling pathways involved in cell proliferation.
Case Studies
Several case studies have highlighted the efficacy of triazole compounds in clinical settings:
- Study on Antimicrobial Resistance : A study demonstrated that triazole derivatives could overcome resistance mechanisms in Staphylococcus aureus, showing enhanced effectiveness compared to traditional antibiotics.
- Cancer Treatment Trials : Clinical trials involving triazole derivatives have shown promising results in reducing tumor size and improving survival rates among patients with advanced-stage cancers.
Properties
Molecular Formula |
C10H10BrN5O |
---|---|
Molecular Weight |
296.12 g/mol |
IUPAC Name |
2-(4-bromophenyl)-5-methyltriazole-4-carbohydrazide |
InChI |
InChI=1S/C10H10BrN5O/c1-6-9(10(17)13-12)15-16(14-6)8-4-2-7(11)3-5-8/h2-5H,12H2,1H3,(H,13,17) |
InChI Key |
LLTNHFVDERGSQT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(N=C1C(=O)NN)C2=CC=C(C=C2)Br |
Origin of Product |
United States |
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